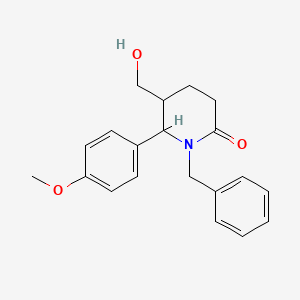

1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one is a synthetic organic compound that belongs to the piperidine class of chemicals This compound is characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, and a methoxyphenyl group attached to a piperidin-2-one core

Métodos De Preparación

The synthesis of 1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-methoxybenzaldehyde and benzylamine.

Introduction of Functional Groups: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, while the benzyl group can be added through a benzylation reaction.

Final Assembly: The final compound is obtained by combining the functionalized piperidine ring with the methoxyphenyl group through a series of condensation and reduction reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Análisis De Reacciones Químicas

Reduction of the Piperidin-2-one Core

The ketone group in the piperidin-2-one core undergoes selective reduction under mild conditions. Sodium borohydride (NaBH₄) in methanol is a common reagent for converting the carbonyl group to a secondary alcohol.

Mechanistic Insight :

-

NaBH₄ selectively reduces the ketone without affecting the hydroxymethyl or benzyl groups .

-

LiAlH₄ may over-reduce the system if not carefully controlled .

Substitution at the Methoxyphenyl Group

The 4-methoxyphenyl substituent participates in nucleophilic aromatic substitution (NAS) under alkaline conditions.

Key Observations :

-

Demethylation of the methoxy group to a hydroxyl group occurs under strong bases .

-

Catalytic hydrogenation replaces methoxy with methyl in the presence of H₂ and Pd-C .

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes esterification, etherification, or oxidation, depending on reagents.

Reaction Scope :

-

Mitsunobu conditions (DIAD/PPh₃) enable ether formation with phenolic substrates .

-

Acetic anhydride acylates the hydroxymethyl group to form esters .

Cross-Coupling and Other Reactions

The benzyl group at the 1-position can be modified via hydrogenolysis or alkylation.

Applications :

Aplicaciones Científicas De Investigación

1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study biological processes and interactions at the molecular level.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one can be compared with other similar compounds, such as:

1-Benzyl-4-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one: Differing in the position of the hydroxymethyl group.

1-Benzyl-5-(hydroxymethyl)-6-(4-chlorophenyl)piperidin-2-one: Differing in the substituent on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-Benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one is a synthetic organic compound belonging to the piperidine class. Its unique structure, characterized by the presence of a benzyl group, a hydroxymethyl group, and a methoxyphenyl group, positions it as an interesting candidate for various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

- Molecular Formula : C20H23NO3

- Molecular Weight : 325.40152 g/mol

- CAS Number : 937604-02-9

| Property | Value |

|---|---|

| Molecular Formula | C20H23NO3 |

| Molecular Weight | 325.40152 g/mol |

| CAS Number | 937604-02-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may modulate the activity of these targets, leading to alterations in cellular processes. Research indicates that this compound can act as a reversible inhibitor for certain biological pathways, similar to other compounds in its class .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 1-Benzyl-4-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one | Hydroxymethyl group at position 4 | Moderate inhibition of cancer cell proliferation |

| 1-Benzyl-5-(hydroxymethyl)-6-(4-chlorophenyl)piperidin-2-one | Chlorine substituent on phenyl ring | Enhanced antiproliferative activity against breast cancer cells |

Anticancer Properties

Recent studies have demonstrated that derivatives of piperidine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this piperidine have shown IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cell lines (MDA-MB-231 and MCF-7) and ovarian cancer cell lines (COV318 and OVCAR-3) .

Immunomodulatory Effects

In addition to anticancer properties, this compound has been explored for its potential immunomodulatory effects. A series of related compounds have demonstrated good activity in enhancing lymphocyte responses in vitro, suggesting a role in modulating immune functions .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar piperidine derivatives indicate that they possess antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of functional groups such as hydroxymethyl and methoxy enhances their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Study on Antiproliferative Activity

A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of several benzoylpiperidine derivatives, including those structurally similar to this compound. The findings revealed that modifications in the substituents significantly influenced the IC50 values, with some compounds achieving values as low as 19 nM against specific cancer cell lines .

Immunomodulation Research

Research conducted on a series of benzoylphenylpiperidines highlighted their potential as immunomodulators. The study indicated that specific structural features were crucial for their activity, paving the way for further development in therapeutic applications targeting immune responses .

Propiedades

IUPAC Name |

1-benzyl-5-(hydroxymethyl)-6-(4-methoxyphenyl)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-24-18-10-7-16(8-11-18)20-17(14-22)9-12-19(23)21(20)13-15-5-3-2-4-6-15/h2-8,10-11,17,20,22H,9,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIROWYMGBONMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(CCC(=O)N2CC3=CC=CC=C3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.